1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Description
Significance of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis
Cyclopropane derivatives are more than mere chemical curiosities; they are versatile and powerful building blocks in the arsenal (B13267) of synthetic organic chemists. The inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, imparts unique chemical properties and reactivity. wikipedia.org This strain energy can be harnessed to drive a variety of chemical transformations, making cyclopropanes valuable precursors for the construction of more complex molecular frameworks. wikipedia.org Their utility is demonstrated in their application to form five- to eight-membered carbocyclic and heterocyclic rings, which are common motifs in natural products and biologically active molecules. wikipedia.orgacs.org The strategic incorporation of functional groups onto the cyclopropane ring further enhances their synthetic potential, allowing for a diverse array of subsequent chemical modifications. acs.org
Fundamental Principles of Vinylcyclopropane (B126155) Reactivity and Strain Release
The presence of a vinyl group adjacent to a cyclopropane ring introduces a conjugated system that gives rise to characteristic and synthetically useful reactivity. The most prominent reaction of vinylcyclopropanes is the thermally or photochemically induced vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgresearchgate.net This ring expansion reaction typically requires high temperatures, often in the range of 300-600 °C, to overcome the activation energy barrier of about 50 kcal/mol. wikipedia.orgnih.gov The mechanism of this rearrangement has been a subject of extensive study and can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise diradical intermediate, with the operative mechanism being highly dependent on the specific substrate. wikipedia.org
Beyond this hallmark rearrangement, vinylcyclopropanes participate in a variety of other transformations. These include transition-metal-catalyzed cycloaddition reactions, such as [5+2], [3+2], and [5+1] cycloadditions, which provide access to seven-, five-, and six-membered rings, respectively. wikipedia.orgacs.orgrsc.org The reactivity of vinylcyclopropanes can also be influenced by the nature of the substituents on the ring. For instance, the presence of donor and acceptor groups can facilitate ring-opening reactions with nucleophiles. umt.edu
Unique Structural Characteristics and Research Impetus for 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest a rich and interesting chemistry. The molecule combines the reactive vinylcyclopropane moiety with two primary hydroxyl groups. This diol functionality introduces the potential for intramolecular hydrogen bonding and provides sites for further synthetic transformations, such as esterification or etherification.
The presence of the two hydroxymethyl groups at the C1 position, geminal to each other, is of particular interest. These groups can be expected to influence the stereochemical outcome of reactions and potentially participate in rearrangements. For instance, under acidic conditions, a rearrangement analogous to the pinacol (B44631) rearrangement could be envisioned. A plausible synthetic route to this compound involves the reduction of the corresponding diester, dialkyl 2-vinylcyclopropane-1,1-dicarboxylate. The synthesis of this precursor is well-documented, proceeding via the cyclocondensation of a malonic ester with a 1,4-dihalobutene. google.comgoogle.com
The research impetus for a molecule like this compound stems from its potential as a versatile intermediate. The vinyl group can participate in the characteristic rearrangements and cycloadditions of vinylcyclopropanes, while the diol functionality offers a handle for the construction of more complex architectures, including polyesters and polyethers, or for tethering the molecule to other substrates. The interplay between these two functional regions within the same molecule presents intriguing possibilities for the development of novel synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFNEOPZYERID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544149 | |
| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-94-5 | |
| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Bis Hydroxymethyl 2 Vinylcyclopropane and Analogs
Strategies for Cyclopropane (B1198618) Ring Formation with Defined Substitution
The creation of the cyclopropane ring is the foundational step in the synthesis of these molecules. Various strategies have been employed to ensure the correct placement of vinyl and other substituent groups, which are often precursors to the final hydroxymethyl moieties.
Carbene Additions to Olefinic Substrates
A primary method for forming cyclopropane rings is the addition of a carbene or a carbenoid to an alkene. masterorganicchemistry.comlibretexts.org This approach is highly effective for creating the three-membered ring in a single step. For the synthesis of vinylcyclopropanes, this typically involves the reaction of a carbene with a 1,3-diene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comlibretexts.org
Different methods are available for generating the carbene species. The photolysis or heating of diazomethane (B1218177) is a classic method, but its use is limited by the explosive and toxic nature of the reagent. masterorganicchemistry.com A safer and widely used alternative is the Simmons-Smith reaction, which employs a carbenoid, typically (iodomethyl)zinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This method is effective for cyclopropanating a wide range of alkenes. masterorganicchemistry.com Furthermore, metal-catalyzed approaches using vinyl diazo compounds or their precursors can generate metal-vinyl carbenes, which then react with dienes to form divinylcyclopropanes. nih.govresearchgate.net For instance, rhodium and zinc catalysts have been shown to effectively generate vinyl carbenes from cyclopropenes for the cyclopropanation of 1,3-dienes. nih.govresearchgate.net
| Carbene/Carbenoid Source | Olefinic Substrate | Catalyst/Conditions | Product Type |
| Diazomethane (CH₂N₂) | 1,3-Butadiene | Light (hν) or Heat | 2-Vinylcyclopropane |
| Diiodomethane (CH₂I₂) / Zn-Cu | 1,3-Butadiene | Ether | 2-Vinylcyclopropane |
| Vinyldiazoacetate | 1,3-Diene | Rh₂(OAc)₄ | 1-Carboalkoxy-2,3-divinylcyclopropane |
| Cyclopropene (B1174273) | 1,3-Diene | ZnCl₂ or [Rh₂(OAc)₄] | 1,2-Divinylcyclopropane |
Intramolecular Cyclization Pathways
Intramolecular cyclization offers a powerful strategy for constructing fused and poly-substituted cyclopropane rings with high stereocontrol. These methods involve a precursor molecule that contains both the nucleophilic and electrophilic components necessary to form the ring.
A notable example is the intramolecular Tsuji-Trost cascade cyclization. acs.orgnih.gov In this approach, a precursor such as a (homo)allylic vicinal diacetate with a tethered carbon nucleophile (e.g., a β-ketoamide) undergoes a palladium-catalyzed reaction. acs.org The process involves sequential palladium-mediated allylic alkylations, where the nucleophile first forms a larger ring, followed by a second cyclization that closes the three-membered ring, yielding a fused vinylcyclopropane (B126155). acs.orgnih.gov This cascade reaction can create multiple new stereocenters with high diastereoselectivity and enantiospecificity. acs.org Other intramolecular strategies include anion relay cyclization, where a retro-Claisen condensation generates a reactive carbanion that subsequently participates in an intramolecular cyclopropanation. researchgate.netdatapdf.com
| Cyclization Strategy | Precursor Type | Catalyst System | Key Features |
| Tsuji-Trost Cascade | (Homo)allylic vicinal diacetate with β-dicarbonyl moiety | Pd(0) with phosphine (B1218219) ligands | Forms fused γ-lactam-vinylcyclopropanes; high stereocontrol. acs.orgnih.gov |
| Anion Relay Cyclization | Allyl alcohol formed from vinyl epoxide and acyl nucleophile | Pd(0) with base (TBD) | One-pot sequence: allylation, retro-Claisen, and cyclopropanation. researchgate.netdatapdf.com |
| Decarboxylative Allylic Alkylation | γ-Aryl-δ-(methoxycarbonyl)-δ-vinyl-δ-lactones | Pd(0) | Forms 1-aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes with high diastereoselectivity. researchgate.net |
Cyclopropanation of Dihaloalkenes
The reaction between a 1,4-dihaloalkene and a soft carbon nucleophile, such as a malonic ester, provides a direct route to the 1,1-dicarboxy-2-vinylcyclopropane skeleton, a key precursor to the target molecule. A particularly effective process involves the cyclocondensation of trans-1,4-dihalobut-2-ene with a dialkyl malonate in the presence of a metal alkoxide. google.com
A significant challenge in this synthesis is the presence of the cis-isomer in commercial 1,4-dihalobut-2-ene, which leads to undesired byproducts. To address this, an improved two-step, one-pot process has been developed. google.com First, a commercial mixture of trans- and cis-1,4-dichlorobut-2-ene is isomerized to enrich the trans-isomer, using catalysts like 2-mercaptoethanol (B42355) with a radical initiator (AIBN) or anhydrous hydrogen halides. google.com Immediately following isomerization, a dialkyl malonate and a strong base (e.g., sodium methoxide) are added to the same vessel. google.com This results in a cyclocondensation reaction that produces high yields of the desired dialkyl 2-vinylcyclopropane-1,1-dicarboxylate with minimal contamination from byproducts. google.com
Introduction and Functionalization of Hydroxymethyl and Vinyl Moieties
Once the substituted cyclopropane ring is formed, subsequent transformations are required to install the final hydroxymethyl groups. These steps often involve the reduction of ester or acid functionalities.
Reductive Transformations of Polyfunctionalized Precursors
The conversion of the geminal diester groups on the cyclopropane ring to the target bis(hydroxymethyl) groups is a critical functional group transformation. This is typically achieved through reduction. A common precursor, dialkyl 2-vinylcyclopropane-1,1-dicarboxylate, synthesized as described in section 2.1.3, can be effectively reduced to 1,1-bis(hydroxymethyl)-2-vinylcyclopropane.
While complex metal hydrides like lithium aluminum hydride (LiAlH₄) are effective for this reduction, their use on a large scale can be complicated by the formation of metal hydroxide (B78521) byproducts that are difficult to filter. google.com An alternative method involves the gas-solid-phase catalytic hydrogenation of a 1,1-cyclopropanedicarboxylic ester. google.com This process uses a copper oxide catalyst on various supports (such as ZnO, Al₂O₃, or SiO₂) and hydrogen gas at elevated temperatures (100-200 °C) and moderate pressures (1-15 atm) to yield the corresponding 1,1-bis(hydroxymethyl)cyclopropane. google.com This catalytic method is more amenable to large-scale production. google.com
| Precursor | Reducing Agent/Catalyst | Conditions | Product |
| Diethyl 1,1-cyclopropanedicarboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | 1,1-Bis(hydroxymethyl)cyclopropane |
| Dialkyl 1,1-cyclopropanedicarboxylate | H₂ / CuO on support (ZnO, Al₂O₃, etc.) | 100-200 °C, 1-15 atm | 1,1-Bis(hydroxymethyl)cyclopropane google.com |
Routes Involving Allylic Leaving Groups in Alkylidenecyclopropanes
Palladium-catalyzed reactions involving allylic intermediates, such as the Tsuji-Trost reaction, are central to many modern strategies for synthesizing highly functionalized cyclopropanes. acs.org These reactions rely on the ability of a Pd(0) complex to react with an allylic leaving group (like an acetate) to form a π-allyl-palladium intermediate. acs.org This electrophilic intermediate can then be trapped by a nucleophile.
In the context of vinylcyclopropane synthesis, this chemistry is often employed in intramolecular cyclizations where the molecule contains both the allylic leaving group and the nucleophile. acs.orgnih.gov For example, a (homo)allylic vicinal diacetate can undergo a cascade reaction where an initial palladium-catalyzed cyclization forms a larger ring, which itself contains a new allylic acetate. A second, intramolecular Tsuji-Trost cyclization then forms the vinylcyclopropane ring. acs.org The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkene or the choice of chiral ligands for the palladium catalyst. acs.org This methodology highlights the utility of allylic systems in guiding the formation of complex, stereodefined vinylcyclopropane structures. acs.orgnih.gov
Intramolecular Epoxide Ring-Opening for Vinylcyclopropane Assembly
The construction of the vinylcyclopropane framework, a pivotal structural element of this compound, can be accomplished through the strategic intramolecular ring-opening of an epoxide. nih.govdocumentsdelivered.comacs.orgacs.org This method relies on a nucleophilic attack on an epoxide ring by a suitably positioned group within the same molecule, which results in the simultaneous creation of the cyclopropane ring. A key advantage of this approach is the ability to control the stereochemistry of the final product based on the stereochemistry of the initial epoxide.
In a frequently employed strategy, a γ,δ-epoxy ester or a similar derivative serves as the starting material. The reaction is typically triggered by a base, which abstracts a proton from the carbon atom adjacent to an activating group, such as an ester or sulfone, to form a carbanion. This carbanion then functions as an internal nucleophile, attacking the less sterically hindered carbon of the epoxide in an S"N"2-like fashion. This process leads to the formation of a five-membered ring intermediate that subsequently rearranges to yield the more thermodynamically stable three-membered cyclopropane ring and the desired vinyl group. nih.gov For example, treating a γ,δ-epoxy ester with a non-nucleophilic base like lithium diisopropylamide (LDA) at reduced temperatures can facilitate this transformation. nih.gov The careful selection of the base and reaction conditions is paramount to prevent unwanted side reactions and to steer the stereochemical outcome. nih.gov
Advancements in Enantioselective and Diastereoselective Synthesis
Given that the biological effects of numerous cyclopropane-containing compounds are intrinsically linked to their stereochemistry, extensive research has been devoted to creating enantioselective and diastereoselective methods for synthesizing compounds such as this compound.
Chemo-Enzymatic Resolution of Prochiral Diols
A highly effective method for producing enantiomerically enriched this compound is through the chemo-enzymatic resolution of a prochiral diol precursor. nih.govresearchgate.net This technique merges conventional chemical synthesis with the exceptional stereoselectivity of enzymatic reactions. nih.gov
The synthesis typically commences with the formation of a prochiral diol, like 2-vinyl-1,1-cyclopropanedimethanol, which has a plane of symmetry and two enantiotopic hydroxymethyl groups. An enzyme, commonly a lipase (B570770), is then utilized to selectively acylate one of these hydroxyl groups. tandfonline.commdpi.com This enzymatic acylation disrupts the molecule's symmetry, yielding a chiral monoacetate and leaving the other enantiomer of the diol unreacted. nih.gov
For instance, Candida antarctica lipase B (CALB) has demonstrated high efficacy in this type of resolution. mdpi.comresearchgate.net The enzyme's active site can distinguish between the two enantiotopic hydroxymethyl groups, resulting in a high enantiomeric excess (ee) for both the monoacetate and the remaining diol. nih.gov The choice of the acylating agent, such as vinyl acetate, and the solvent can significantly influence the resolution's efficiency and selectivity. mdpi.comnih.gov The resulting chiral monoacetate and unreacted diol can then be separated, often by chromatography, and further chemical modifications can lead to the desired enantiomer of this compound.
Table 1: Chemo-Enzymatic Resolution of a Prochiral Diol
| Enzyme | Acylating Agent | Solvent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | (R)-alcohol and (S)-acetate | >99% |
| Pseudomonas cepacia lipase (PCL) | Vinyl acetate | Toluene | (R)-diol and (S)-acetate | High |
This table is illustrative and based on typical results found in the literature for similar enzymatic resolutions. mdpi.comnih.gov
Chiral Catalyst-Mediated Stereocontrol
An alternative strategy for achieving stereocontrol in the synthesis of vinylcyclopropanes involves the application of chiral catalysts. nih.govresearchgate.net These catalysts guide the stereochemical pathway of a reaction, favoring the formation of one enantiomer or diastereomer. nih.gov
In the synthesis of vinylcyclopropanes, chiral catalysts can be used in key transformations like cyclopropanation reactions. nih.govresearchgate.net For example, the reaction between an allylic alcohol and a diazoacetate, catalyzed by a chiral rhodium or copper complex, can yield vinylcyclopropanes with high enantioselectivity. nih.govnih.gov The design of the chiral ligand attached to the metal center is crucial for achieving this high degree of stereocontrol. nih.gov
While direct application to this compound can be complicated by the two hydroxyl groups that can coordinate with the catalyst, related approaches using precursors have been successfully developed. For instance, a prochiral olefin can undergo cyclopropanation with a chiral catalyst, followed by functional group manipulations to produce the target diol. The ongoing development of new chiral ligands and catalytic systems remains a vibrant area of research, with the goal of creating more efficient and highly selective pathways to enantiomerically pure cyclopropane derivatives. researchgate.net
Table 2: Examples of Chiral Catalysts in Vinylcyclopropane Synthesis
| Catalyst System | Reaction Type | Stereoselectivity |
|---|---|---|
| Rh(I)-ferrocene-based bisphosphines | Asymmetric ring opening | 88-96% ee |
| Chiral-at-metal Rh(III) complex | [2+1] Cyclization | Up to >99% ee |
| Cu(I)-bis(oxazoline) | Intermolecular cyclopropanation | Good to excellent ee |
This table provides examples of catalyst systems used in asymmetric reactions to produce chiral vinylcyclopropanes. nih.govnih.gov
Reactivity Profiles and Transformational Pathways of 1,1 Bis Hydroxymethyl 2 Vinylcyclopropane Derivatives
Cyclopropane (B1198618) Ring-Opening Reactions
The strained three-membered ring of 1,1-bis(hydroxymethyl)-2-vinylcyclopropane and its derivatives is a source of significant reactivity, making it a versatile precursor in organic synthesis. The presence of the adjacent vinyl group provides a pathway for ring-opening under various conditions, leading to the formation of larger, more complex molecular architectures. These transformations can be initiated thermally, under acidic conditions, or through catalysis by a range of transition metals.
The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal isomerization process. wikipedia.org Mechanistic studies, combining kinetic data and computational analysis, suggest that this transformation can occur through two primary pathways: a concerted, pericyclic mechanism governed by orbital symmetry rules, or a stepwise process involving a diradical intermediate. wikipedia.org The activation energy for the thermal rearrangement of a typical vinylcyclopropane (B126155) is approximately 50 kcal/mol, with the rate-limiting step being the initial cleavage of a carbon-carbon bond within the cyclopropane ring. wikipedia.org For derivatives like this compound, the reaction temperature can be influenced by the nature of the substituents. The pyrolysis of related 1-chloro-1-fluoro-2-vinylcyclopropanes demonstrates competition between the vinylcyclopropane-cyclopentene rearrangement and other pathways like cyclopropyl-allyl transformations. researchgate.net
The general mechanism for the thermal rearrangement can be depicted as follows:
Diradical Pathway : Homolytic cleavage of the C1-C2 bond of the cyclopropane ring generates a diradical intermediate. This intermediate can then undergo rotation and subsequent radical recombination to form the five-membered cyclopentene (B43876) ring.
Concerted Pathway : The rearrangement can also proceed via a concerted semanticscholar.orgbohrium.com-sigmatropic shift, where bond breaking and bond-making occur simultaneously through a cyclic transition state. wikipedia.org
Acid-catalyzed ring-opening provides an alternative pathway, typically initiated by the protonation of either the vinyl group or one of the hydroxyl functionalities. Protonation of the double bond would lead to a secondary carbocation, which could induce the cleavage of the adjacent, highly strained cyclopropane C-C bond. Alternatively, protonation of a hydroxyl group followed by the loss of water can generate a carbocation that facilitates ring-opening. This behavior is analogous to the acid-catalyzed ring-opening of epoxides, where Lewis or Brønsted acids activate the ring toward nucleophilic attack. mdpi.com The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocationic intermediate.
Transition metals offer a powerful toolkit for catalyzing the ring-opening of vinylcyclopropane derivatives under mild conditions, enabling a diverse array of subsequent transformations. The metal catalyst typically coordinates to the vinyl group, facilitating the cleavage of the cyclopropane ring to form a metallacyclic intermediate or a zwitterionic species, which can then be trapped by various electrophiles or nucleophiles.
Palladium catalysis is highly effective for promoting the formal [3+2] cycloaddition of vinylcyclopropanes with various dipolarophiles. nih.gov The accepted mechanism involves the ring-opening of the vinylcyclopropane by a Pd(0) catalyst to generate a zwitterionic π-allylpalladium complex. nih.gov This 1,3-dipole equivalent can then react with electron-deficient alkenes, imines, aldehydes, and other partners to construct highly functionalized five-membered carbocyclic and heterocyclic rings. semanticscholar.orgnih.gov
This methodology has been successfully applied to a variety of substrates. For instance, the reaction between vinylcyclopropanes and imines, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, yields optically enriched pyrrolidine (B122466) derivatives with high yield and stereoselectivity. acs.org Similarly, cycloadditions with nitroalkenes have been achieved using a chiral bis(tert-amine) ligand, affording functionalized cyclopentanes with excellent enantioselectivities. nih.gov The reaction is notable for its operational simplicity and the ability to construct complex scaffolds rapidly. acs.orgresearchgate.net
| Entry | Vinylcyclopropane Derivative | Dipolarophile | Catalyst/Ligand | Product | Yield (%) | dr/er | Reference |
| 1 | 2-Vinylcyclopropane-1,1-dicarbonitrile | (E)-4-Styrylbenzo[e] semanticscholar.orgbohrium.comnih.govoxathiazine 2,2-dioxide | Pd(dba)₂ / P(OPh)₃ | Polysubstituted cyclopentane (B165970) | 92 | 7:1 dr | semanticscholar.org |
| 2 | Isatin-derived vinylcyclopropane | N-Benzylideneaniline | Pd₂(dba)₃ / Chiral Phosphoramidite | Spiro[pyrrolidin-3,2'-oxindole] | 94 | 7:1 dr, 96% ee | acs.org |
| 3 | Indanedione-derived vinylcyclopropane | (E)-β-Nitrostyrene | Pd₂(dba)₃ / Chiral Bis(tert-amine) | Densely functionalized cyclopentane | >99 | >20:1 dr, 99% ee | nih.gov |
| 4 | Phosphonate-functionalized vinylcyclopropane | Salicylaldehyde | Pd₂(dba)₃ / Chiral Ligand | Substituted benzoxepin | up to 99 | 83:17 er | nih.gov |
Rhodium catalysts are particularly versatile in promoting transformations of vinylcyclopropanes. Rh(I) complexes can catalyze ring-opening to generate allyl-rhodium intermediates, which can then participate in a variety of C-C bond-forming reactions. nih.govacs.org One notable application is the asymmetric ring-opening using aryl boronic acids as nucleophiles, which provides chiral products with high regioselectivity and enantioselectivity. nih.govacs.org The mechanism is thought to involve the insertion of the Rh(I) species into a cyclopropane C-C bond, forming a rhodacyclobutane intermediate, which then undergoes further transformation. nih.gov
While direct dearomatization reactions are a specialized subset, rhodium-catalyzed cycloadditions, such as the [5+2] reaction between vinylcyclopropanes and alkynes, can be used to construct seven-membered rings, a process that can involve the dearomatization of an aromatic reaction partner if suitably designed. nih.gov More directly, rhodium catalysis can unlock novel reactivity in specifically functionalized vinylcyclopropanes. For example, a Rh-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes proceeds through a ring-opening/β-fluoride elimination sequence to generate a vinylic allyl rhodium intermediate, which ultimately cyclizes to form chiral cyclopentenones. chemrxiv.orgchemrxiv.org This process transforms the vinylcyclopropane into a valuable five-carbon synthon. chemrxiv.orgchemrxiv.org
| Entry | Reactant 1 | Reactant 2 | Catalyst System | Transformation | Yield (%) | ee (%) | Reference |
| 1 | Racemic vinyl cyclopropane | Phenylboronic acid | [Rh(C₂H₄)₂Cl]₂ / Chiral ferrocene (B1249389) ligand / Zn(OTf)₂ | Asymmetric Ring-Opening | 80 | 94 | nih.govacs.org |
| 2 | Racemic vinyl gem-difluorocyclopropane | - | [Rh(C₂H₄)Cl]₂ / (R)-Xyl-BINAP / AgBF₄ | Enantioconvergent Rearrangement | up to 90 | >90 | chemrxiv.org |
| 3 | Spiro-vinylcyclopropane (azapolycyclic) | - | Rh(PPh₃)₃Cl (Wilkinson's catalyst) | Rearrangement to 1,3-diene | 34-53 | N/A | nih.gov |
Nickel catalysts provide a cost-effective and efficient alternative for mediating cycloaddition reactions of vinylcyclopropanes. mdpi.com Nickel-catalyzed intermolecular [3+2] cycloadditions between vinylcyclopropanes and imines have been developed to produce substituted pyrrolidines with high yields and good regio- and diastereoselectivities. mdpi.com
Mechanistic studies, supported by DFT calculations, shed light on the reaction pathway. The active Ni(0) species, stabilized by a phosphine (B1218219) ligand, reacts with the vinylcyclopropane and the imine to form a heteronickelacycle intermediate. mdpi.com The subsequent formation of C-C and C-N bonds is a stepwise process. The choice of phosphine ligand plays a crucial role in controlling the selectivity of the reaction, influencing the energy barriers of the competing transition states that lead to different diastereomers. mdpi.com This method represents a powerful strategy for synthesizing pyrrolidine frameworks, which are common motifs in pharmaceuticals and natural products.
| Vinylcyclopropane (R1) | Imine (R2) | Ligand | Product | Yield (%) | Regio/Diastereo-selectivity | Reference |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | N-Tosylbenzaldimine | P(4-F-Ph)₃ | cis-Pyrrolidine | 99 | >99:1 cis/trans | mdpi.com |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | N-Tosylbenzaldimine | PCy₃ | cis-Pyrrolidine | 99 | 91:9 cis/trans | mdpi.com |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | N-Tosyl(4-MeO-phenyl)methanimine | P(4-F-Ph)₃ | cis-Pyrrolidine | 99 | >99:1 cis/trans | mdpi.com |
Copper-catalyzed transformations of strained ring systems are well-established. While the specific copper-catalyzed carbometalation of a this compound derivative with a cyclopropene (B1174273) is not extensively documented, related transformations highlight the feasibility of such a reaction. For example, copper catalysis is used in the hydroamination of cyclopropenes, where a copper-amido complex undergoes cis-aminocupration across the double bond of the cyclopropene. nih.gov Furthermore, copper-catalyzed carbometalation reactions of cyclopropenes with Grignard reagents have been used to synthesize highly substituted cyclopropyl (B3062369) diols, which are structurally related to the target vinylcyclopropane. nih.gov
A plausible pathway for the desired transformation would involve the formation of an organocopper species from the cyclopropene, which would then act as a nucleophile. Alternatively, a copper-catalyzed radical process could be envisioned. The copper(I)-catalyzed three-component 1,5-carboamination of vinylcyclopropanes proceeds via a radical mechanism. nih.gov In this reaction, a carbon-centered radical adds to the vinyl group, triggering the opening of the cyclopropane ring to form a benzylic radical, which is then trapped by an amine. nih.gov A similar radical-mediated ring-opening could potentially be initiated by a species derived from a copper-activated cyclopropene.
Transition Metal-Catalyzed Ring-Opening Processes
Molecular Rearrangements
The thermal vinylcyclopropane-cyclopentene rearrangement is a classic and synthetically useful ring expansion reaction. wikipedia.org Discovered in 1959, this isomerization has been the subject of extensive mechanistic studies and has been applied in the total synthesis of complex natural products. wikipedia.orgorganicreactions.org The high activation energy of this rearrangement, typically around 50 kcal/mol, often necessitates high reaction temperatures. wikipedia.org
The mechanism of the vinylcyclopropane-cyclopentene rearrangement is complex and can proceed through competing concerted and stepwise diradical pathways. wikipedia.orgacs.org The operative mechanism is highly dependent on the substrate structure and substitution patterns. wikipedia.org
Diradical Pathway : Evidence for a stepwise diradical mechanism comes from the product distribution in many rearrangements, where multiple stereoisomers are formed. wikipedia.orgacs.org Computational studies have identified diradical intermediates and transition states that are responsible for the scrambling of stereochemistry. nih.govfigshare.com The activation energy for the rearrangement corresponds well with the estimated energy for the formation of a diradical intermediate. acs.org
Concerted Pathway : Kinetic data and secondary kinetic isotope effects often support a concerted, pericyclic mechanism where the cleavage of the cyclopropyl carbon-carbon bond is the rate-limiting step. wikipedia.org The Woodward-Hoffmann rules predict a preferred suprafacial-inversion (si) pathway for the concerted rearrangement, which is often the major reaction channel. acs.orgstrath.ac.uk However, even the concerted pathway is considered to have significant diradical character. acs.orgfigshare.com
The stereochemistry of the starting vinylcyclopropane influences the mechanistic preference. trans-Vinylcyclopropanes tend to favor the symmetry-allowed concerted pathway, while cis-vinylcyclopropanes often proceed through a more stepwise, diradical mechanism. wikipedia.org Substituents that can stabilize a radical intermediate can lower the activation energy and favor a more concerted-like pathway. wikipedia.org
Table 2: Comparison of Mechanistic Pathways in the Vinylcyclopropane-Cyclopentene Rearrangement
| Mechanistic Pathway | Key Characteristics | Supporting Evidence | Reference |
|---|---|---|---|
| Diradical (Stepwise) | Formation of multiple stereoisomeric products. Scrambling of stereochemistry. | Product distribution analysis. Computational studies identifying diradical intermediates. | wikipedia.orgacs.orgnih.govfigshare.com |
| Concerted (Pericyclic) | Often stereospecific (e.g., suprafacial-inversion). Rate-limiting C-C bond cleavage. | Kinetic data. Secondary kinetic isotope effects. Woodward-Hoffmann rules. | wikipedia.orgacs.orgstrath.ac.uk |
Ring Expansion to Cyclobutanones and Higher Carbocycles
While the vinylcyclopropane-cyclopentene rearrangement is the most common ring expansion pathway, derivatives of this compound can also be precursors to four-membered rings like cyclobutanones and even larger carbocycles. wikipedia.orgresearchgate.net These transformations often proceed through different mechanisms than the classic wikipedia.orgacs.org sigmatropic shift.
One strategy involves the initial conversion of the vinylcyclopropane moiety into a different reactive intermediate. For example, hydrolysis of certain substituted vinylcyclopropanes can lead to a complex mixture of cyclobutanols. researchgate.net These cyclobutanols can then be oxidized to the corresponding cyclobutanones. The formation of the four-membered ring in these cases is driven by the relief of strain from the cyclopropane ring under specific reaction conditions that favor a wikipedia.orgresearchgate.net shift rather than the typical vinylcyclopropane rearrangement.
The synthesis of higher carbocycles, such as seven-membered rings, can be achieved through Cope-type rearrangements of derivatives containing a divinylcyclopropane moiety. nih.gov Although not a direct transformation of the initial diol, this highlights how the vinylcyclopropane core can be elaborated to access larger ring systems. Transition-metal-catalyzed cycloadditions also provide a powerful method for constructing five- to eight-membered carbocycles from vinylcyclopropane precursors. pku.edu.cn
The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction that involves the 1,2-shift of a hydrogen or alkyl group in an alcohol, generating a ketone or aldehyde. synarchive.com This rearrangement is particularly relevant to derivatives of this compound, as one of the hydroxymethyl groups can be converted into a leaving group, or the vinyl group can be transformed to generate a suitable cyclopropanol (B106826) intermediate.
The classic semipinacol rearrangement occurs when an electrophilic carbon center is generated adjacent to an oxygen-bearing carbon. synarchive.com In the context of cyclopropanol intermediates derived from the title compound, activation of one of the hydroxyl groups (e.g., by protonation or conversion to a sulfonate ester) followed by its departure would generate a primary carbocation. However, the high strain energy of the cyclopropane ring facilitates the migration of one of the adjacent ring bonds. This concerted migration and ring expansion leads to the formation of a cyclobutanone (B123998), effectively relieving the ring strain and generating a stable carbonyl group. The regioselectivity of the rearrangement is dictated by which cyclopropane bond migrates, which in turn is influenced by the substituents on the ring.
Photochemical activation provides an alternative pathway for the rearrangement of vinylcyclopropanes, often leading to different products or selectivities compared to thermal reactions. wikipedia.orgresearchgate.net The absorption of light promotes the molecule to an excited state, where the cleavage of the cyclopropane ring can occur. The resulting diradical intermediates can then rearrange to form cyclopentenes or other cyclic and acyclic products. researchgate.net
For substituted vinylcyclopropanes, photochemical rearrangements can proceed through cleavage of either the internal C1-C6 bond or the external allylic C1-C7 bond of the cyclopropane ring. researchgate.net The subsequent fate of the diradical intermediates, including recombination, disproportionation, or hydrogen shifts, determines the final product distribution. researchgate.net For example, the toluene-sensitized photolysis of certain bicyclic vinylcyclopropanes results in both cis-trans isomerization and rearrangement to various isomers via diradical intermediates. researchgate.net These photochemical methods are particularly useful for synthesizing complex polycyclic systems, such as converting vinylcyclopropanes within a cyclooctane (B165968) core into [5-5]-fused ring systems. wikipedia.org
The presence of the diol functionality in this compound opens up unique rearrangement pathways involving radical intermediates. The cyclopropylcarbinyl radical is a well-known "radical clock" due to its extremely fast ring-opening to the homoallylic radical. psu.edu The rate of this ring-opening is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C for the parent system. psu.edu
In derivatives of this compound, a radical can be generated at the carbinol carbon (the carbon bearing the hydroxyl group). This can be achieved, for example, through hydrogen atom abstraction. The resulting cyclopropylcarbinyl-type radical can undergo rapid ring opening. The direction of this ring cleavage is influenced by the stability of the resulting radical. Substituents that stabilize the initial radical tend to decrease the rate of rearrangement. psu.edu
Recent studies have shown that radical pathways can be initiated by single electron transfer (SET) to a vinylcyclopropane derivative, leading to a radical-anion intermediate. sci-hub.se This species can then undergo a ring-opening/ring-closing rearrangement to form a five-membered ring. sci-hub.se This type of radical-mediated rearrangement has been successfully integrated into cascade reactions, allowing for the construction of complex cyclopentane structures with high diastereoselectivity. sci-hub.se
Functionalization and Derivatization of Hydroxyl Groups
The two primary hydroxyl groups of this compound are key handles for further synthetic transformations. Their conversion into other functional groups allows for the modification of the molecule's properties and enables its participation in a wider range of coupling and rearrangement reactions.
The primary hydroxyl groups readily undergo standard esterification and etherification reactions. Acid-catalyzed esterification, a common transformation for related vinylcyclopropane structures like trans-chrysanthemic acid, proceeds efficiently. researchgate.net Similarly, reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) will yield the corresponding diester.
Etherification can be accomplished under Williamson ether synthesis conditions, where the diol is first deprotonated with a strong base (e.g., sodium hydride) to form the dialkoxide, which is then treated with an alkyl halide to form the corresponding diether. These derivatizations are not only important for protecting the hydroxyl groups during subsequent synthetic steps but also for modulating the electronic and steric properties of the molecule, which can influence the outcome of rearrangement reactions.
Reactions with Carbonyl Reagents (e.g., Chloroformates) for Cyclic Structures
The diol functionality of this compound serves as a versatile anchor for the construction of cyclic structures through reactions with various carbonyl reagents. A notable example is the reaction with chloroformates to yield cyclic carbonates. This transformation typically proceeds in the presence of a base, which deprotonates the hydroxyl groups, enhancing their nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a six-membered cyclic carbonate ring.
The general mechanism involves a two-step process. Initially, one of the hydroxyl groups reacts with the chloroformate, followed by an intramolecular cyclization where the second hydroxyl group displaces the chloride, thereby closing the ring. This method provides a mild and efficient alternative to the use of hazardous reagents like phosgene (B1210022) for the synthesis of cyclic carbonates from 1,3-diols. nih.gov The reaction conditions can be optimized by careful selection of the base and solvent to achieve high yields. nih.govmasterorganicchemistry.com For instance, the use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like chloroform (B151607) has been shown to be effective for the carbonation of 1,3-diols at ambient temperature and low carbon dioxide pressure. masterorganicchemistry.com
The resulting cyclic carbonate of this compound is a valuable intermediate for further synthetic transformations, including ring-opening polymerizations to produce polycarbonates with pendent vinylcyclopropane units.
Table 1: Illustrative Conditions for Cyclic Carbonate Formation from 1,3-Diols
| Reagent System | Base | Solvent | Temperature | Pressure | Reference |
| CO₂ / Tosyl Chloride | Triethylamine | Chloroform | Room Temp. | 1 atm | masterorganicchemistry.com |
| N,N'-Carbonyldiimidazole | - | Toluene | Reflux | Ambient | nih.gov |
This table presents general conditions reported for the synthesis of cyclic carbonates from 1,3-diols, which are applicable to this compound.
Addition Reactions with Isocyanate-Containing Silanes
The hydroxyl groups of this compound can also undergo addition reactions with isocyanate-containing silanes, such as 3-(isocyanatopropyl)triethoxysilane. This reaction leads to the formation of silyl-functionalized carbamates, also known as silylurethanes. The process involves the nucleophilic attack of the hydroxyl groups on the electrophilic carbon atom of the isocyanate group.
This reaction is typically carried out without a catalyst, although one can be employed to increase the reaction rate. The formation of the carbamate (B1207046) linkage is generally efficient and results in a stable product. The resulting molecule combines the reactive vinylcyclopropane moiety with a trialkoxysilane group, making it a valuable bifunctional monomer. These monomers can be used in the preparation of hybrid organic-inorganic polymers through sol-gel processes, where the trialkoxysilane groups undergo hydrolysis and condensation to form a silica (B1680970) network, while the vinylcyclopropane units are available for further organic transformations.
The synthesis of silyl (B83357) carbamates can also be achieved by the reaction of silanes bearing at least one silicon-hydrogen bond with an ammonium (B1175870) carbamate. unicamp.br This alternative route underscores the versatility of synthetic approaches to this class of compounds.
Olefinic Transformations of the Vinyl Group
The vinyl group of this compound is a key site for a variety of olefinic transformations, enabling the construction of more complex molecular architectures.
Formal Cycloaddition Reactions (e.g., [3+2], [5+2])
Vinylcyclopropanes (VCPs) are highly versatile substrates in transition-metal-catalyzed cycloaddition reactions, capable of acting as either three-carbon or five-carbon synthons. organic-chemistry.orggoogle.comnih.gov The specific reaction pathway is often influenced by the substitution pattern of the VCP and the nature of the catalyst. organic-chemistry.org
In [3+2] cycloadditions , the vinylcyclopropane unit acts as a three-carbon component, reacting with a two-atom partner (an alkene or alkyne) to form a five-membered ring. organic-chemistry.orgresearchgate.net Rhodium(I) catalysts have been shown to be particularly effective in promoting intramolecular [3+2] cycloadditions of unactivated VCPs tethered to an alkene or alkyne. organic-chemistry.orgresearchgate.net This reaction provides an efficient route to bicyclic cyclopentane and cyclopentene derivatives. organic-chemistry.org The mechanism is proposed to involve the oxidative addition of the rhodium catalyst to the cyclopropane ring, forming a rhodacyclobutane intermediate, which then undergoes insertion of the tethered π-system and reductive elimination to yield the final product. organic-chemistry.org An asymmetric variant of the Rh(I)-catalyzed [3+2] cycloaddition has also been developed, affording bicyclic cyclopentenes with excellent enantioselectivity. organic-chemistry.org
In [5+2] cycloadditions , the vinylcyclopropane functions as a five-carbon synthon, reacting with a two-atom component to construct a seven-membered ring. This transformation is a powerful tool for the synthesis of cycloheptane-containing molecules. Transition metal complexes of rhodium, ruthenium, and iron are commonly used to catalyze these reactions. The mechanism of the metal-catalyzed [5+2] cycloaddition is thought to proceed through a C-C bond activation of the cyclopropane ring to form a metallacyclic intermediate, followed by coordination and insertion of the π-component and subsequent reductive elimination. Intramolecular versions of this reaction have been extensively studied and applied in the synthesis of complex polycyclic systems.
Table 2: Comparison of [3+2] and [5+2] Cycloadditions of Vinylcyclopropanes
| Cycloaddition Type | VCP as Synthon | Product Ring Size | Common Catalysts | Reference |
| [3+2] | 3-Carbon | 5-membered | Rh(I) | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| [5+2] | 5-Carbon | 7-membered | Rh, Ru, Fe |
This interactive table summarizes the key features of [3+2] and [5+2] cycloaddition reactions involving vinylcyclopropanes.
Oxidative Peroxidation for Dioxolane Formation
The vinyl group of this compound can undergo oxidative cleavage to form carbonyl compounds. A subsequent intramolecular reaction with the adjacent diol functionality can lead to the formation of a dioxolane ring. A common method for achieving this transformation is through ozonolysis. organic-chemistry.org
In this process, the substrate is treated with ozone, which cleaves the carbon-carbon double bond of the vinyl group to initially form an unstable ozonide. This intermediate is then worked up under reductive conditions (e.g., with dimethyl sulfide (B99878) or zinc) to yield an aldehyde. The in situ generated aldehyde can then react with the two hydroxyl groups on the adjacent carbon atom in an acid-catalyzed cyclization to form a stable five-membered dioxolane ring, which is a cyclic acetal. This tandem ozonolysis-cyclization provides a direct route to functionalized dioxolanes from the vinylcyclopropane diol. The stereochemistry of the newly formed dioxolane ring can be influenced by the reaction conditions and the stereochemistry of the starting diol.
Asymmetric Hydrosilylation via C-C Bond Cleavage
A significant transformation of vinylcyclopropanes is the asymmetric hydrosilylation that proceeds through the cleavage of a carbon-carbon bond within the cyclopropane ring. This reaction provides access to chiral allylic silanes, which are valuable synthetic intermediates. An iron-catalyzed, highly anti-Markovnikov selective, and enantioselective hydrosilylation of vinylcyclopropanes has been reported.
This process utilizes a chiral iron catalyst to effect the addition of a silane (B1218182) (e.g., PhSiH₃) across the vinylcyclopropane system. The reaction proceeds with stereospecific C-C bond cleavage, leading to the formation of chiral Z-allylic silanes with excellent enantioselectivity. A key feature of this transformation is that it can also be employed as a kinetic resolution, allowing for the recovery of the unreacted vinylcyclopropane with moderate to excellent enantioselectivity. The proposed mechanism involves the formation of an iron-silyl species. The resulting chiral allylic silanes can be further functionalized into a variety of other chiral allylic derivatives.
Heck Reactions and Tandem Processes
The vinyl group of this compound and its derivatives can participate in Heck reactions, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. This reaction allows for the introduction of aryl or vinyl substituents at the terminal carbon of the double bond. The Heck reaction is a powerful tool for C-C bond formation and has been widely applied in organic synthesis.
Furthermore, tandem processes involving an initial Heck reaction followed by subsequent transformations of the vinylcyclopropane moiety have been developed. For instance, a tandem Heck-cyclopropane ring-opening reaction has been studied. In this sequence, the initial Heck addition to the vinyl group generates a new stereocenter with a carbon-palladium bond. This intermediate can then trigger the ring-opening of the cyclopropane, leading to the formation of more complex structures. The regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions. Such tandem reactions provide a powerful strategy for the rapid construction of intricate molecular frameworks from relatively simple starting materials.
Polymerization and Advanced Polymeric Material Applications
Radical Ring-Opening Polymerization of Vinylcyclopropane (B126155) Monomers
Radical polymerization of VCPs is a key method for producing polymers with diverse compositions and properties. nih.gov The process typically involves the opening of the strained cyclopropane (B1198618) ring, leading to the formation of polymers with linear and/or cyclic repeating units. acs.org This characteristic is particularly pronounced in VCPs substituted with radical-stabilizing or electron-withdrawing groups, which enhance both polymerizability and the tendency for ring-opening. sci-hub.box
The radical polymerization of substituted vinylcyclopropanes predominantly yields polymers containing 1,5-ring-opened structural units. sci-hub.boxresearchgate.net The generally accepted mechanism involves the initial addition of a radical to the vinyl group. This is followed by the cleavage of the cyclopropane ring to form a more stable radical intermediate, which then propagates to create a polymer chain with unsaturation in the backbone. researchgate.net This 1,5-addition pathway is favored because substituents on the cyclopropane ring, such as ester groups, can stabilize the propagating radical. sci-hub.boxresearchgate.net
Novel polymers featuring hydroxyl and methyl ether groups in the side chains and olefinic moieties in the main chain have been synthesized from monomers like 1,1-bis(hydroxymethyl)-2-vinylcyclopropane. nii.ac.jp The primary structure of these polymers results from the cleavage of the cyclopropane ring. nii.ac.jp Studies on the photopolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane have shown that this method can yield a higher proportion of 1,5-type ring-opened units compared to thermal polymerization, which may produce more cyclobutane-containing structures as byproducts. rsc.org The formation of these 1,5-ring-opened units is crucial as it directly relates to the desirable property of low volume shrinkage during polymerization. rsc.org
The mechanism of vinylcyclopropane rearrangement and polymerization has been a subject of extensive study, with discussions centering on whether it follows a concerted or a stepwise diradical pathway. wikipedia.org For radical ring-opening polymerization, the process is understood to proceed through a radical-mediated, two-step mechanism. wikipedia.org
Recent advancements in organocatalyzed photoredox radical ring-opening polymerization have provided greater control over the process. nih.govacs.org Kinetic studies of the polymerization of functionalized VCP monomers under these conditions have demonstrated first-order kinetics with respect to monomer consumption. nih.gov This controlled polymerization allows for the synthesis of poly(VCPs) with predictable molecular weights and low dispersity. nih.govnih.gov The propagation step involves the ring-opening of the cyclopropylcarbinyl radical to a homoallyl radical, which then adds to another monomer unit to continue the chain growth.
Table 1: Kinetic Data for Organocatalyzed Photoredox rROP of a Functionalized VCP Data extracted from studies on organocatalyzed photoredox rROP of vinylcyclopropanes.
| Entry | Monomer | Initiator | Conversion (%) | M_n,theo (kDa) | M_n,GPC (kDa) | Dispersity (Đ) |
| 1 | EtVCP-VE | DBMM | 92 | 19.3 | 20.0 | 1.14 |
| 2 | EtVCP-VE | DBMM | 93 | 38.3 | 39.0 | 1.15 |
| 3 | EtVCP-VE | DBMM | 91 | 76.0 | 79.0 | 1.16 |
M_n,theo = theoretical number-average molecular weight; M_n,GPC = number-average molecular weight measured by Gel Permeation Chromatography. nih.gov
A significant advantage of using VCP monomers is their characteristically low volume shrinkage during polymerization, a common problem with conventional vinyl and acrylate (B77674) monomers. sci-hub.boxresearchgate.net In some cases, VCPs can even exhibit volume expansion. nih.gov This phenomenon is attributed to the ring-opening mechanism; while the formation of covalent bonds from van der Waals distances typically causes shrinkage, the simultaneous cleavage of a cyclic structure to form a more open, linear chain counteracts this effect. encyclopedia.pub
For example, the bulk polymerization of 1,1-bis(phenoxycarbonyl)-2-vinylcyclopropane initiated by AIBN at 60 °C resulted in a volumetric expansion of 6.7%. nih.gov The degree of expansion or shrinkage can be influenced by polymerization conditions such as temperature and monomer concentration. nih.gov This low-shrinkage property makes polymers derived from VCPs highly attractive for applications such as dental composites, precision castings, and matrix monomers for photopolymerizable materials. researchgate.netrsc.orgnih.gov Multifunctional cross-linking vinylcyclopropanes serve as effective low-shrinking matrix monomers for such materials. sci-hub.box
Table 2: Volume Change on Polymerization for Various Monomers
| Monomer | Polymerization Type | Volume Change (%) |
| Methyl Methacrylate (MMA) | Radical | -20.9 |
| 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane | Radical Ring-Opening | -5.7 |
| 1,1-bis(phenoxycarbonyl)-2-vinylcyclopropane | Radical Ring-Opening | +6.7 |
Data compiled from various studies on polymerization shrinkage. nih.gov
Synthesis of Copolymers and Graft Copolymers from Vinylcyclopropane Monomers
The functional groups on VCP monomers and the unsaturation in the backbone of the resulting polymers provide opportunities for creating more complex polymer architectures, such as copolymers and graft copolymers.
The "grafting through" or macromonomer approach is a powerful technique for synthesizing well-defined graft copolymers. nih.gov In this method, a polymer chain with a polymerizable group at one end (a macromonomer) is copolymerized with other monomers. VCP moieties are suitable as the polymerizable end group for such macromonomers. researchgate.net
For instance, a poly(N-isopropylacrylamide) (poly(NiPAAm)) macromonomer with a vinylcyclopropane end group has been successfully synthesized. researchgate.net More recently, the robustness of organocatalyzed photoredox rROP has been demonstrated through the successful synthesis of molecular brush copolymers from readily accessible EtVCP-PDMS macromonomers, which contain polydimethylsiloxane (B3030410) (PDMS) side chains. nih.gov This approach allows for precise control over the architecture of the resulting graft copolymer, tailoring its properties for specific applications. A similar strategy has been employed to synthesize poly(1,1‐bis(ethoxycarbonyl)‐2‐vinyl cyclopropane‐graft‐dimethyl siloxane). acs.org
The polymerization of VCPs can lead to polymers containing both unsaturated linear (l) 1,5-ring-opened units and saturated cyclic (c) units. nih.govacs.org The ability to control the ratio of these units is crucial for tailoring the final properties of the material. Research has shown that the polymer composition and microstructure can be manipulated by adjusting polymerization conditions. nih.gov
In the organocatalyzed photoredox radical ring-opening polymerization of VCPs, manipulating the polymerization concentration and temperature allows for the production of polymers with tunable linear or cyclic content. nih.govacs.org This control over the l/c ratio enables further investigation into the thermal and viscoelastic properties associated with these distinct compositions. acs.org An interesting finding is that photoredox catalysis can facilitate a post-polymerization modification that converts linear units into cyclic units through an intramolecular radical cyclization pathway. nih.govacs.org Furthermore, controlled radical ring-opening copolymerization of VCPs with other monomers, such as methyl methacrylate, has been successfully carried out, leading to linear copolymers with unsaturation in the backbone that can be further modified. researchgate.net
Post-Polymerization Modification and Functionalization Strategies
Polymers derived from this compound possess a versatile architecture that allows for extensive post-polymerization modifications. These modifications can be targeted at the pendant hydroxyl groups on the side chains or the carbon-carbon double bonds present in the polymer backbone, offering a dual approach to functionalization.
The radical ring-opening polymerization of this compound (1a) yields a polymer, poly(1a), with hydroxyl moieties in the side chains and olefinic units in the main chain. nii.ac.jp This structure provides two distinct sites for chemical modification.
Side Chain Modification: The primary hydroxyl groups on the polymer side chains are amenable to a wide range of chemical reactions. For instance, the monomer itself can be modified prior to polymerization, as demonstrated by the reaction of this compound with ethyl chloroformate. researchgate.net This suggests that the pendant hydroxyl groups on the resulting polymer can undergo similar esterification reactions. Other potential modifications include etherification, isocyanate additions to form urethanes, and oxidation to introduce aldehyde or carboxylic acid functionalities. These reactions allow for the attachment of various functional groups, thereby altering the polymer's solubility, thermal properties, and reactivity.
Backbone Modification: The polymer backbone of poly(1a) contains unsaturation in the form of carbon-carbon double bonds, which are susceptible to various addition reactions. nii.ac.jpresearchgate.net Studies on similar poly(vinylcyclopropanes) have shown that these double bonds can be effectively modified through reactions such as:
Bromination: The addition of bromine across the double bond introduces halogen functionality, which can serve as a leaving group for further nucleophilic substitution reactions.
Epoxidation: The conversion of the double bonds to epoxide rings introduces highly reactive sites for ring-opening reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This strategy is a powerful tool for grafting side chains onto the polymer backbone.
Thiol-Ene Addition: This "click" chemistry reaction allows for the efficient and specific addition of thiols to the double bonds, providing a straightforward method for introducing a wide array of functional molecules. researchgate.net
Research on poly(1,1-disubstituted-2-vinylcyclopropanes) indicates that bromination and epoxidation can achieve high conversion rates (up to 90%), while thiol-ene additions may result in lower conversions. researchgate.net
The post-polymerization modification of polymers derived from 1,1-disubstituted-2-vinylcyclopropanes, such as poly(1a), presents a promising route toward the synthesis of periodic copolymers. researchgate.net In a periodic copolymer, different functional units are arranged in a regular, repeating sequence along the polymer chain.
By controlling the extent and type of modification reactions on the polymer backbone and side chains, it is theoretically possible to create a defined pattern of functionalities. For example, a partial epoxidation of the backbone double bonds, followed by a ring-opening reaction with a specific functional group, and a subsequent different modification of the remaining double bonds could lead to a polymer with a periodic arrangement of substituents. This approach offers a pathway to precisely engineered macromolecules with tailored properties that are difficult to achieve through direct copolymerization of different monomers. researchgate.net While specific examples utilizing poly(1a) for this purpose are not yet extensively documented, the potential for creating such well-defined polymer structures is a significant area of ongoing research. researchgate.net
Emerging Applications in Tailored Polymeric Materials
The functional nature of poly(this compound) and its derivatives makes them attractive for a range of specialized applications.
One of the demonstrated applications for poly(1a) is as an oxygen barrier material . nii.ac.jp The polymer exhibits an oxygen permeability of 6.19 mL·20 mm·mm⁻²·day⁻¹·atm⁻¹ at 35 °C, suggesting its potential use in packaging and coating applications where resistance to oxygen transmission is critical. nii.ac.jp The presence of hydroxyl groups likely contributes to this property through the formation of a hydrogen-bonded network that hinders the diffusion of oxygen molecules.
The radical ring-opening polymerization of vinylcyclopropane monomers is known to proceed with significantly lower volume shrinkage compared to conventional vinyl monomers like methacrylates. sci-hub.boxresearchgate.net This characteristic is particularly valuable in applications such as dental composites , where polymerization-induced stress can lead to material failure. researchgate.net While research has focused on ester-substituted vinylcyclopropanes for this purpose, the hydroxyl-functionalized polymer from this compound could offer the additional benefit of improved adhesion to tooth structures and the potential for further functionalization.
Furthermore, the ability to tailor the polymer's properties through the modification of its hydroxyl groups opens up possibilities in areas such as:
Hydrogels: Crosslinking of the hydroxyl groups could lead to the formation of hydrogels with potential applications in biomedicine and agriculture.
Coatings and Adhesives: The hydroxyl groups can enhance adhesion to various substrates and can be used as reactive sites for crosslinking, leading to durable and resistant coatings.
Functional Polymer Supports: The polymer can be functionalized with catalytic or recognition moieties for use as a recyclable catalyst support or in sensing applications.
The combination of a modifiable, functional side chain and a reactive polymer backbone positions poly(this compound) as a versatile platform for the development of advanced and tailored polymeric materials.
Data Tables
Table 1: Polymerization of this compound (1a)
| Polymerization Conditions | Number-Average Molecular Weight (Mn) | Application Highlight | Source |
|---|
Table 2: Post-Polymerization Modification Reactions on Poly(vinylcyclopropane) Backbones
| Reaction Type | Reagents/Conditions | Achieved Conversion | Potential Functionalization | Source |
|---|---|---|---|---|
| Bromination | Bromine | Up to 90% | Introduction of halogen functionality | researchgate.net |
| Epoxidation | Peroxy acids | Up to 90% | Reactive epoxide rings for grafting | researchgate.net |
Mechanistic and Computational Chemistry Studies
Elucidation of Reaction Mechanisms
Mechanistic elucidation of the vinylcyclopropane (B126155) rearrangement relies on a combination of kinetic studies, stereochemical analysis, and the use of physical organic probes to map the reaction coordinate.
Experimental Mechanistic Probes (e.g., Deuterium (B1214612) Labeling, Kinetic Isotope Effects)
Experimental techniques such as deuterium labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for probing transition state structures. princeton.edu A KIE is the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, formally expressed as the ratio of rate constants (k_light / k_heavy). wikipedia.org
In the context of the vinylcyclopropane rearrangement, secondary deuterium KIEs have been particularly informative. Secondary KIEs arise when the isotopically labeled bond is not broken or formed in the rate-determining step. princeton.edu They are sensitive to changes in hybridization and the vibrational environment of the labeled position as the reaction progresses from the ground state to the transition state. princeton.eduwikipedia.org
For the vinylcyclopropane system, kinetic data and secondary KIEs observed at the vinyl group have been interpreted as evidence supporting a concerted mechanism. wikipedia.org Conversely, the distribution of stereochemical products often points towards a stepwise, diradical mechanism where stereochemical information can be scrambled. wikipedia.org
Table 1: Illustrative Secondary Kinetic Isotope Effects (KIEs) in Vinyl Cation Formation This table presents representative data for related systems to illustrate the principles of KIEs, as specific data for 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is not available.
| System | Isotope Position | kH/kD Value | Interpretation | Reference |
|---|---|---|---|---|
| β-styryl trifluoromethanesulphonate solvolysis | β-deuterium | 1.42 | Large effect suggests significant electronic stabilization of the forming vinyl cation by the β-hydrogen. | rsc.org |
| General SN1 reaction model | α-deuterium | ~1.1-1.2 | Normal KIE consistent with sp3 to sp2 rehybridization at the transition state. | wikipedia.org |
Deuterium labeling studies are also crucial for tracing the fate of specific atoms throughout the rearrangement. In one study on substituted vinylcyclopropanes, deuterium labeling was used to probe the stereochemistry of a related oxygenation reaction. psu.edu For this compound, isotopic labeling of the hydroxymethyl protons or the vinyl hydrogens could provide invaluable data on potential hydrogen transfer steps or the precise nature of the transition state. The replacement of protium (B1232500) (¹H) with deuterium (²H) can lead to significant KIEs due to the 100% mass increase, which alters the zero-point energy of C-H bonds. nih.gov
Spectroscopic Analysis of Reactive Intermediates
Direct observation of reactive intermediates in the vinylcyclopropane rearrangement is challenging due to their short lifetimes. However, spectroscopic methods can provide indirect evidence. For instance, in organocatalytic versions of the rearrangement, NMR analysis has been used to identify intermediates formed after the initial ring-opening but before subsequent isomerization steps. unizar.es In transition metal-catalyzed variants, spectroscopic techniques are essential for characterizing the organometallic species that mediate the reaction, such as π-allyl rhodacycles or nickel-complexed intermediates. nih.govresearchgate.net While no specific spectroscopic studies on the intermediates of this compound are reported, it is plausible that techniques like time-resolved NMR or matrix isolation spectroscopy could be employed to trap and characterize the fleeting diradical or organometallic species involved in its transformations.
Quantum Chemical Modeling and Simulations
Computational chemistry, particularly quantum chemical modeling, has become an indispensable tool for mapping the potential energy surfaces (PES) of reactions like the vinylcyclopropane rearrangement. These studies provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity. figshare.com
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and has been applied extensively to the vinylcyclopropane rearrangement. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, can accurately model the energetics of different pathways (concerted vs. stepwise) and identify the transition states connecting reactants, intermediates, and products. nih.govnih.gov
Studies on various substituted vinylcyclopropanes have shown that DFT can successfully rank the energy barriers for competing processes such as the desired vinylcyclopropane-cyclopentene rearrangement (VCPR), nih.govnih.gov-sigmatropic shifts, and cis/trans isomerizations of the cyclopropane (B1198618) ring. nih.govstrath.ac.uk For example, calculations on difluorinated vinylcyclopropanes correctly predicted that the VCPR occurs for the trans-E isomer, while the cis isomers preferentially undergo a nih.govnih.gov-rearrangement. nih.gov These findings highlight the profound impact of substituents on reaction outcomes, a principle that would apply directly to the hydroxyl-bearing this compound. The polar hydroxymethyl groups could potentially influence reaction pathways through intramolecular hydrogen bonding or by altering the stability of charged or radical intermediates.
Analysis of Transition State Geometries and Diradical Character
A key focus of computational studies has been the characterization of the transition state. DFT and more advanced multireference methods like CASSCF have been used to analyze the geometry and electronic structure of these critical points on the PES. nih.gov For the parent vinylcyclopropane, calculations have identified a transition state with significant diradical character, supporting the stepwise mechanism. wikipedia.orgnih.gov
The calculations reveal a very flat potential energy surface following the initial ring-opening, allowing the diradical intermediate to undergo conformational changes with low energy penalties. wikipedia.org This computational finding explains the experimental observation of stereochemical scrambling. The diradical nature of the structures along the main reaction pathway is a crucial insight derived from these computational models. nih.gov For this compound, the gem-disubstitution pattern on the cyclopropane ring would likely influence the geometry and stability of the resulting diradical intermediate, potentially favoring certain conformations or subsequent reaction pathways.
Computational Prediction of Regio- and Stereoselectivity
Computational models are powerful tools for predicting and explaining the stereoselectivity of the vinylcyclopropane rearrangement. nih.gov According to Woodward-Hoffmann rules for a concerted wikipedia.orgnih.gov-sigmatropic shift, the reaction should proceed via specific stereopathways (e.g., suprafacial-inversion or antarafacial-retention). wikipedia.org
DFT calculations have shown that substituents can steer the reaction towards a more stereoselective outcome by destabilizing the higher-energy intermediates and transition states that lead to stereochemical scrambling. nih.gov In organocatalytic systems, DFT has been used to model the interaction between the substrate and a chiral catalyst, revealing how the catalyst controls the facial selectivity of the cyclization step to yield an enantiomerically enriched product. unizar.es Computational studies on Ni(0)-catalyzed rearrangements have successfully explained why substrates with internal alkyl groups rearrange more readily than those with terminal alkyl groups by comparing the computed activation barriers. nih.gov
Table 2: Computationally Predicted Activation Barriers for Ni(0)-Catalyzed VCPR This table presents data for methyl-substituted vinylcyclopropanes to illustrate the predictive power of DFT, as specific data for this compound is not available.
| Substrate | Substituent Position | Calculated Overall Barrier (kcal/mol) | Experimental Observation | Reference |
|---|---|---|---|---|
| Methylvinylcyclopropane | Internal | 15.5 | Rearranges readily | nih.gov |
| Methylvinylcyclopropane | Terminal | 17.9 - 19.6 | Does not rearrange readily | nih.gov |
For this compound, computational modeling would be essential to predict how the two hydroxymethyl groups affect the stability of different transition states and intermediates, thereby forecasting the likely regio- and stereochemical outcome of its rearrangement.
Catalytic Effects on Reaction Mechanisms and Selectivity of this compound
The reactivity of the strained cyclopropane ring in "this compound" is significantly influenced by the presence of catalysts. This section explores the mechanistic and computational chemistry studies related to how different catalytic systems, including Lewis acids, organocatalysts, and transition metals, affect the reaction mechanisms and selectivity of this compound.
Role of Lewis Acids in Cyclopropane Activation
Lewis acids play a crucial role in activating donor-acceptor (D-A) cyclopropanes for ring-opening reactions. uni-regensburg.denih.gov In the context of "this compound," the vinyl group can act as the electron donor, while an appropriate substituent, often an ester or ketone, serves as the electron acceptor. Although direct studies on the Lewis acid-catalyzed reactions of "this compound" are not extensively documented, the principles of D-A cyclopropane activation provide a framework for understanding its potential reactivity.
Typically, a Lewis acid coordinates to the electron-acceptor group, which enhances its electron-withdrawing nature and polarizes the cyclopropane ring. umt.edu This polarization facilitates the cleavage of the distal C-C bond of the cyclopropane, leading to the formation of a zwitterionic intermediate. This intermediate can then be trapped by a nucleophile or participate in cycloaddition reactions. uni-regensburg.de
For "this compound," the hydroxymethyl groups themselves are not typical electron-accepting groups. However, they can be derivatized into esters or other functionalities that can effectively coordinate with Lewis acids. In such cases, the Lewis acid would activate the cyclopropane towards ring-opening.
A proposed general mechanism for the Lewis acid-catalyzed ring-opening of a suitably functionalized derivative of "this compound" is as follows:
Coordination: The Lewis acid (LA) coordinates to the acceptor group (A) on the cyclopropane ring.
Ring-Opening: The coordination polarizes the C1-C2 bond, leading to its heterolytic cleavage and the formation of a 1,3-dipolar intermediate.
Nucleophilic Attack: A nucleophile (Nu) can then attack the electrophilic center of the intermediate, resulting in the final ring-opened product.
Several Lewis acids have been employed for the activation of D-A cyclopropanes, with the choice of Lewis acid influencing the reaction's efficiency and selectivity.
| Lewis Acid | Typical Substrate | Effect on Reactivity and Selectivity | Reference |
|---|---|---|---|
| Sc(OTf)₃ | α-Diazoesters and vinyl ketones | Catalyzes enantioselective cyclopropanation and C-H insertion reactions. | mdpi.com |
| Yb(OTf)₃ | Cyclopropane-1,1-dicarboxylic acid esters | Promotes [3+2]-cycloaddition reactions with thiourea. | uni-regensburg.de |
| Zn(OTf)₂ | Racemic vinyl cyclopropanes | Acts as an additive in Rh(I)-catalyzed asymmetric ring-opening, promoting catalyst formation and accelerating the reaction. | nih.gov |
While direct experimental data for "this compound" is scarce, it is plausible that its derivatives could be activated by Lewis acids in a similar manner to other D-A cyclopropanes, opening avenues for various synthetic transformations. scilit.com
Organocatalytic Activation Manifolds
Organocatalysis offers a metal-free alternative for the activation of cyclopropanes, often proceeding through distinct mechanistic pathways. rsc.org For "this compound," several organocatalytic activation manifolds can be conceptualized, primarily involving the functional groups attached to the cyclopropane ring.
One potential activation mode involves the use of Brønsted acids . A Brønsted acid could protonate one of the hydroxymethyl groups, converting it into a better leaving group (H₂O). Subsequent departure of the water molecule could trigger the ring-opening of the cyclopropane to form a stabilized carbocation, which could then be trapped by a nucleophile.
Another plausible strategy is iminium ion catalysis . If the hydroxymethyl groups were oxidized to an aldehyde, a chiral secondary amine catalyst could condense with the aldehyde to form an enamine. The enamine's π-orbital could then interact favorably with the σ*-orbital of a C-C bond in the cyclopropyl (B3062369) ring, activating it towards ring-opening. This type of activation has been demonstrated for cyclopropylacetaldehydes.
Furthermore, hydrogen bonding catalysis could play a role. A chiral hydrogen bond donor catalyst could interact with the hydroxymethyl groups, bringing a reactant in close proximity and inducing stereoselectivity in a subsequent reaction.
While these organocatalytic activation strategies are theoretically applicable to "this compound" or its derivatives, their practical application and mechanistic validation require further experimental investigation. The field of organocatalytic ring-opening of cyclopropanes is an active area of research, with new activation modes continually being developed. rsc.orgrsc.org
Detailed Studies of Transition Metal-Catalyzed Processes
Transition metal catalysis provides a powerful and versatile platform for the functionalization of vinylcyclopropanes, including "this compound". pku.edu.cn The general mechanism for these reactions involves the coordination of the transition metal to the vinyl group, followed by oxidative addition into one of the adjacent cyclopropane C-C bonds. This process forms a metallacyclohexene intermediate, which can then undergo various transformations, such as reductive elimination, migratory insertion, or β-hydride elimination, to yield a diverse array of products. nih.govnih.gov
The presence of the geminal hydroxymethyl groups in "this compound" can significantly influence the course of these reactions. These hydroxyl groups can act as coordinating or directing groups , binding to the metal center and influencing the regioselectivity and stereoselectivity of the catalytic cycle. rsc.org This directing group effect can stabilize certain intermediates and transition states, favoring specific reaction pathways.
Rhodium(I)-Catalyzed Reactions:
Rhodium(I) complexes are widely used to catalyze the cycloaddition reactions of vinylcyclopropanes. pku.edu.cn In the case of "this compound," a plausible catalytic cycle for a [3+2] cycloaddition with an alkyne is as follows:
Coordination: The Rh(I) catalyst coordinates to the vinyl group of the substrate. The hydroxymethyl groups may also coordinate to the metal center.
Oxidative Addition: The Rh(I) center undergoes oxidative addition into the C1-C2 bond of the cyclopropane, forming a rhodacyclohexene intermediate.
Alkyne Insertion: The coordinated alkyne inserts into the Rh-C bond.
Reductive Elimination: Reductive elimination from the resulting metallacycle furnishes the cyclopentene (B43876) product and regenerates the active Rh(I) catalyst.
The regioselectivity of the alkyne insertion and the stereochemistry of the final product can be controlled by the ligands on the rhodium catalyst and the directing effect of the hydroxymethyl groups.
Palladium(0)-Catalyzed Reactions:
Palladium(0) catalysts are also effective for the ring-opening reactions of vinylcyclopropanes, often leading to the formation of π-allylpalladium intermediates. nih.gov For "this compound," the reaction would likely proceed through the following steps:
Coordination: The Pd(0) catalyst coordinates to the vinyl group.
Ring-Opening: The cyclopropane ring opens to form a zwitterionic π-allylpalladium complex.
Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at the less substituted terminus.
Catalyst Regeneration: The Pd(0) catalyst is regenerated.
The hydroxymethyl groups could influence the stability and reactivity of the π-allylpalladium intermediate through intramolecular coordination.
The table below summarizes representative transition metal-catalyzed reactions of vinylcyclopropanes, which can serve as models for the expected reactivity of "this compound".
| Catalyst System | Reactant | Product Type | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| [Rh(CO)₂Cl]₂ | Vinylcyclopropane and CO | Cyclopentanone | Carbonylative [3+1+1] cycloaddition | nih.gov |
| Pd(PPh₃)₄ | Vinylcyclopropane and electron-deficient olefins | Cyclopentane (B165970) | Formal [3+2] cycloaddition via a π-allylpalladium intermediate | nih.gov |
| Ni(0)/NHC | cis-Vinylcyclopropane | trans-Vinylcyclopropane | Reversible cis/trans-isomerization via a metalloradical mechanism | nih.gov |
| Rh(I)/Chiral Ligand | Racemic vinyl cyclopropanes and aryl boronic acids | Chiral branched ring-opened products | Asymmetric ring-opening with high regioselectivity and enantioselectivity | nih.gov |
Computational studies, although not yet reported specifically for "this compound," are powerful tools for elucidating the detailed mechanisms of such transition metal-catalyzed reactions. mdpi.comumn.edu They can provide insights into the structures of intermediates and transition states, the energetics of different reaction pathways, and the origins of selectivity, thereby guiding the rational design of new catalysts and reactions.
Synthetic Utility and Building Block Applications in Complex Molecular Assembly
Applications in the Construction of Carbocyclic Frameworks
One of the most well-known applications of vinylcyclopropanes in carbocycle synthesis is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This transformation is a powerful method for constructing five-membered rings and has been utilized in numerous natural product syntheses. wikipedia.org The reaction, which can be promoted thermally, photochemically, or with transition metal catalysts, involves the conversion of a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876) ring system. wikipedia.orgnih.gov
The mechanism of the thermal rearrangement has been studied extensively and can proceed through competing pathways: a concerted, orbital-symmetry-controlled wikipedia.orgnih.gov sigmatropic shift or a stepwise process involving a diradical intermediate. acs.orgacs.org The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane (B126155) substrate. acs.org For instance, the parent vinylcyclopropane rearranges at high temperatures (above 400 °C), and deuterium (B1214612) labeling studies indicate that while the concerted pathway is favored by Woodward-Hoffmann rules, a significant portion of the product forms via a stepwise diradical mechanism. wikipedia.orgacs.org Transition metals such as Ni(0), Rh(I), and Pd(0) can catalyze the rearrangement under much milder conditions, often proceeding through a multi-step pathway involving oxidative addition, haptotropic shift, and reductive elimination. nih.gov
Table 1: Examples of Catalyzed Vinylcyclopropane-Cyclopentene Rearrangements This table presents generalized data based on findings for various substituted vinylcyclopropanes.
| Catalyst System | Substrate Type | Temperature (°C) | Outcome | Reference |
| Ni(0)-NHC | 1,1-Disubstituted Vinylcyclopropane | Room Temp. | Facile rearrangement | nih.gov |
| Ni(0)-NHC | Trisubstituted Vinylcyclopropane | 60 | Rearrangement | nih.gov |
| Rh(I) | Activated Vinylcyclopropane | Varies | Rearrangement | nih.gov |
| Thermal | 1,1-Dichloro-2,2-dimethylcyclopropane | >400 | Rearrangement to 4,4-dichlorocyclopentene | wikipedia.org |
Synthesis of Cyclobutanones and Other Carbocycles
While the direct conversion of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane to a cyclobutanone (B123998) is not a commonly cited primary pathway, related vinylic cyclopropyl (B3062369) alcohols can undergo ring expansion to form cyclobutanone products. A notable method involves a protio-semipinacol ring-expansion reaction where tertiary vinylic cyclopropyl alcohols are converted into cyclobutanones bearing α-quaternary stereogenic centers. organic-chemistry.org This process is typically catalyzed by a combination of a chiral hydrogen-bond donor and a strong acid, proceeding via protonation of the alkene followed by a C-C bond migration. organic-chemistry.org
Beyond four- and five-membered rings, vinylcyclopropanes serve as synthons for other carbocycles. A cobalt-catalyzed reductive [5+1] cycloaddition between a vinylcyclopropane and a vinylidene (generated in situ from a 1,1-dichloroalkene) provides access to methylenecyclohexenes. nih.gov This transformation represents a formal (4+2-1) process where the vinylcyclopropane acts as a five-carbon component after ring opening, although mechanistically it is proposed to involve a cobaltacyclobutane intermediate. nih.govchemistryviews.org This method is particularly useful for accessing polysubstituted cyclohexenes with substitution patterns that are difficult to achieve through traditional Diels-Alder reactions. nih.gov
Strategies for Heterocycle Synthesis
A powerful strategy for the synthesis of complex tetrahydrofuran (B95107) derivatives involves the iodocyclization of vinylcyclopropanes. chemrxiv.org Specifically, vinylcyclopropanes bearing a β-carbonyl group (such as a β-keto-amide or β-keto-ester) can be treated with an iodine source, such as PIDA (phenyliodine diacetate) and sodium iodide, to induce an electrophilic cyclization. researchgate.netchemrxiv.org This reaction provides access to densely functionalized cyclopropyl-fused tetrahydrofurans, specifically oxabicyclo[3.1.0]hexanol systems. chemrxiv.org
The reaction is believed to proceed via the formation of an iodonium (B1229267) ion intermediate, which is then intramolecularly trapped by the enol or enolate of the β-carbonyl moiety. This process is highly efficient and tolerates a wide range of functional groups on the vinylcyclopropane substrate, including esters, ketones, and amides with both aromatic and alkyl substituents. researchgate.netchemrxiv.org The resulting lactols can be further transformed; for example, a silane-mediated reduction can deliver the corresponding substituted tetrahydrofuran. researchgate.netchemrxiv.org
Table 2: Substrate Scope for Iodocyclization of Vinylcyclopropanes to Form Oxabicyclo[3.1.0]hexanols Data derived from the synthesis of various furanyl-fused cyclopropanes (general structure 9 in the cited literature). chemrxiv.org
| Substrate Type (R group on amide/ester/ketone) | Product Structure | Yield (%) | Reference |
| Phenyl amide | 9a | 92 | chemrxiv.org |
| 2-Methoxyphenyl amide | 9b | 54 | chemrxiv.org |
| 4-Methoxyphenyl amide | 9d | 69 | chemrxiv.org |
| Phenyl ketone | 9k | 28 | chemrxiv.org |
| N-Benzyl amide | 9l | 67 | chemrxiv.org |
| N-Alkyl amide | 9m | 71 | chemrxiv.org |
| Acetylacetone-derived | 9n | 34 | chemrxiv.org |
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidinones)
The synthetic utility of vinylcyclopropanes extends to the construction of nitrogen-containing heterocycles. While direct cycloadditions to form simple pyrrolidinones are one possible route, a more nuanced strategy involves the transformation of intermediates derived from vinylcyclopropanes. The cyclopropyl-fused tetrahydrofuran-amides synthesized via iodocyclization (as described in 6.3.1) are excellent precursors for complex, tetracyclic lactams (pyrrolidinones). researchgate.net
For example, when the phenyl amide-derived lactol (structure 9a) is treated with a Lewis acid, it undergoes an intramolecular Friedel-Crafts alkylation. researchgate.net This reaction proceeds smoothly to afford a tetracyclic lactam in good yield, demonstrating a sophisticated cascade process where the vinylcyclopropane is first used to construct a furan (B31954) ring, which is then used to forge a more complex, nitrogen-containing polycyclic system. researchgate.net This strategy highlights the role of this compound derivatives as building blocks for architecturally complex molecules.
Table 3: Synthesis of Tetracyclic Lactams from Cyclopropyl-Fused Tetrahydrofurans Data derived from the intramolecular Friedel-Crafts alkylation of lactols (general structure 9 in the cited literature). researchgate.net
| Starting Material (Substituent on Phenyl Amide) | Product Structure | Yield (%) | Reference |
| Phenyl (9a) | Tetracyclic Lactam (12a) | 71 | researchgate.net |
| 2-Methoxyphenyl (9b) | Tetracyclic Lactam (12b) | 75 | researchgate.net |
| 4-Methoxyphenyl (9d) | Tetracyclic Lactam (12c) | 73 | researchgate.net |
Intermediacy in Natural Product Total Synthesis
While specific examples detailing the direct use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the broader class of functionalized vinylcyclopropanes is well-established as a critical component in various synthetic strategies. acs.orgpku.edu.cn The vinylcyclopropane moiety can participate in a range of transition-metal-catalyzed cycloaddition reactions, serving as a valuable precursor for the construction of five- to eight-membered carbocycles, which are common structural motifs in natural products. acs.orgpku.edu.cn
The reactivity of vinylcyclopropane derivatives can be tailored based on their substitution pattern, influencing the mode of cycloaddition. acs.org This allows for the controlled assembly of complex polycyclic systems. For instance, the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes has been applied in the synthesis of natural products containing eight-membered rings. acs.org
The general utility of vinylcyclopropanes in natural product synthesis is highlighted in the following representative examples:
| Natural Product Target | Key Vinylcyclopropane Reaction | Reference |
| Hirsutene | Rhodium-catalyzed [5+2+1] cycloaddition | acs.orgorganicchemistrydata.org |
| Aphidicolin | Thermal vinylcyclopropane-cyclopentene rearrangement | Hudlicky, T., & Reed, J. W. (2010). Angewandte Chemie International Edition, 49(28), 4864-4876. |
| (±)-Grandisol | Photochemical rearrangement of a vinylcyclopropane precursor | Wender, P. A., & Howbert, J. J. (1981). Journal of the American Chemical Society, 103(3), 688-690. |
Given the functionalities present in this compound, it is plausible to envision its application in similar synthetic endeavors. The two hydroxyl groups could serve as attachment points for chiral auxiliaries to induce stereoselectivity or as handles for further functionalization and elaboration of the molecular framework after the key cycloaddition step.
Design and Generation of Chemical Building Blocks for Libraries
The development of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules. Functionalized cyclopropanes are attractive scaffolds for DOS due to their three-dimensional nature and the ability to undergo stereoselective transformations. thieme-connect.comnih.govnih.gov
Chemoenzymatic strategies have emerged as powerful tools for generating libraries of chiral cyclopropane-based building blocks. nih.gov Engineered enzymes can catalyze the stereoselective formation of functionalized cyclopropanes, which can then be subjected to a variety of chemical transformations to create a library of diverse compounds. nih.govnih.govacs.org For example, engineered variants of sperm whale myoglobin (B1173299) have been used for the diastereo- and enantioselective synthesis of cyclopropyl ketones, which are versatile intermediates for further diversification. nih.govacs.orgdigitellinc.comacs.org
A strategy for the divergent synthesis of a library of cyclopropane-containing compounds can be envisioned starting from a bifunctional precursor. nih.gov The orthogonal reactivity of different functional groups allows for the systematic variation of substituents, leading to a topologically diverse collection of molecules. nih.gov
The structure of this compound is well-suited for the generation of chemical libraries. The two primary hydroxyl groups and the vinyl group offer three points for diversification.
Potential Diversification Reactions for this compound:
| Functional Group | Potential Reactions | Resulting Functionality |
| Hydroxyl Groups | Esterification, Etherification, Acylation | Esters, Ethers, Acyl derivatives |
| Vinyl Group | Olefin metathesis, Heck coupling, Epoxidation, Dihydroxylation | Substituted alkenes, Arylated alkenes, Epoxides, Diols |
| Cyclopropane Ring | Ring-opening reactions | Acyclic derivatives |
This multi-faceted reactivity allows for the generation of a wide array of derivatives from a single, readily accessible starting material, making this compound a potentially valuable building block for the construction of diverse chemical libraries for screening in drug discovery and other applications.
Q & A
Basic Research Questions
Q. What is the molecular structure of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane, and how do its functional groups influence reactivity?
- The compound features a strained cyclopropane ring with two hydroxymethyl (-CH₂OH) groups at the 1,1-positions and a vinyl (-CH=CH₂) group at the 2-position. The molecular formula is C₆H₁₀O₂ (molecular weight: 114.14 g/mol). The hydroxymethyl groups enhance hydrophilicity and participation in hydrogen bonding, while the vinyl group enables radical polymerization or cycloaddition reactions. The cyclopropane ring’s strain drives ring-opening polymerization or functionalization under specific conditions .
Q. What spectroscopic methods are used to confirm the structure of cyclopropane derivatives like this compound?
- HMBC (Heteronuclear Multiple Bond Correlation) NMR is critical for detecting long-range couplings between protons and carbons, resolving cyclopropane ring connectivity and substituent positions. For example, cyclobutane byproducts in related vinylcyclopropane polymers were identified via HMBC correlations . FTIR and Raman spectroscopy are used to monitor functional groups (e.g., -OH, C=C), while MS (Mass Spectrometry) confirms molecular weight and fragmentation patterns.
Q. How does the cyclopropane ring’s strain affect the compound’s stability and reactivity?
- The 60° bond angles in the cyclopropane ring create significant angle strain, increasing reactivity toward ring-opening reactions. This strain facilitates polymerization (e.g., radical ring-opening) or derivatization (e.g., nucleophilic attack on the vinyl group). Stability is influenced by substituents: electron-withdrawing groups (e.g., hydroxymethyl) can stabilize the ring, while electron-donating groups (e.g., alkyl) may accelerate degradation .
Advanced Research Questions
Q. How can controlled radical polymerization (CRP) techniques be optimized for this compound?
- Atom Transfer Radical Polymerization (ATRP) using CuBr/Me₆-TREN as a catalyst system enables precise control over molecular weight and polydispersity in related vinylcyclopropanes. Key parameters include:
- Temperature : Elevated temperatures (120–125°C) enhance monomer conversion while maintaining control.
- Ligand choice : Me₆-TREN outperforms PMDETA in reducing catalyst loading and improving polymerization rates .
- Monomer-to-initiator ratio : Adjusting this ratio tailors polymer chain length.
Q. What methodologies minimize volume shrinkage in photopolymerized this compound-based materials?
- Ternary photo-initiator systems (e.g., 1 mol% camphorquinone (CQ) , 2 mol% EDMAB , 2 mol% DPIHFP ) achieve high conversion (>80%) with minimal shrinkage. Shrinkage is proportional to 1,5-type ring-opened units during polymerization, which reduce crosslinking density compared to cyclobutane-containing units. Optimizing UV exposure time and initiator ratios balances mechanical properties and shrinkage .
Q. How do reaction conditions influence the structural outcomes of cyclopropane derivatives during polymerization?
- Solvent polarity and temperature dictate the dominance of ring-opening vs. cycloaddition pathways. Polar solvents stabilize zwitterionic intermediates in radical ring-opening, favoring linear polymer chains. Higher temperatures (e.g., >100°C) promote cyclobutane formation via [2+2] cycloaddition, while lower temperatures favor 1,5-ring opening. Catalyst choice (e.g., Cu vs. Ru) also affects regioselectivity .
Q. What advanced characterization techniques resolve contradictions in polymerization mechanisms for vinylcyclopropanes?
- DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) assess thermal transitions and degradation, clarifying competing reaction pathways. X-ray crystallography and DFT calculations model transition states to explain unexpected products (e.g., cyclobutane vs. linear units). Time-resolved FTIR monitors real-time functional group changes during polymerization .
Methodological Tables
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting data on cyclobutane vs. 1,5-ring-opened units can arise from differences in initiator systems (thermal vs. photochemical). Replicate conditions from literature and validate via ²⁹Si NMR or MALDI-TOF MS .
- Safety Protocols : Handle hydroxymethyl groups under inert atmospheres to prevent oxidation. Use PPE for photopolymerization due to UV exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
